

Spectroscopic Profile of (Isocyanoimino)triphenylphosphorane: A Technical Guide

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Compound of Interest

Compound Name: (Isocyanoimino)triphenylphosphorane

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This technical guide provides a comprehensive overview of the spectroscopic data for **(Isocyanoimino)triphenylphosphorane** ($\text{Ph}_3\text{P}=\text{N}=\text{N}=\text{C}$), a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for **(Isocyanoimino)triphenylphosphorane**. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For **(Isocyanoimino)triphenylphosphorane**, ^1H , ^{13}C , and ^{31}P NMR are the most relevant techniques.

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Phenyl Protons	7.40 - 7.80	Multiplet	-	C ₆ H ₅

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
Phenyl C1 (ipso)	128.5 (d, ¹ J _{PC} = 103 Hz)	C-P
Phenyl C2,6 (ortho)	132.5 (d, ² J _{PC} = 10 Hz)	CH
Phenyl C3,5 (meta)	129.0 (d, ³ J _{PC} = 12 Hz)	CH
Phenyl C4 (para)	132.0 (d, ⁴ J _{PC} = 3 Hz)	CH
Isocyano Carbon	~160 (br)	N=C

³¹ P NMR	Chemical Shift (δ) ppm	Assignment
Phosphorus	23.5	P=N

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2100	Strong	$\nu(\text{N}=\text{C})$ - Isocyanide stretch
~1350	Strong	$\nu(\text{P}=\text{N})$ - Phosphorane stretch
3050-3080	Medium	$\nu(\text{C}-\text{H})$ - Aromatic C-H stretch
1590, 1480, 1440	Medium-Strong	$\nu(\text{C}=\text{C})$ - Aromatic ring stretch
1110	Strong	P-Ph stretch
750, 690	Strong	$\delta(\text{C}-\text{H})$ - Aromatic C-H out-of-plane bend

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of **(Isocyanoimino)triphenylphosphorane**.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

Sample Preparation:

- Dissolve approximately 10-20 mg of **(Isocyanoimino)triphenylphosphorane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.

³¹P NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: A range appropriate for phosphorus compounds (e.g., -50 to 50 ppm).
- Number of Scans: 64-256.
- Relaxation Delay: 2-5 seconds.
- Reference: 85% H₃PO₄ as an external standard ($\delta = 0$ ppm).

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

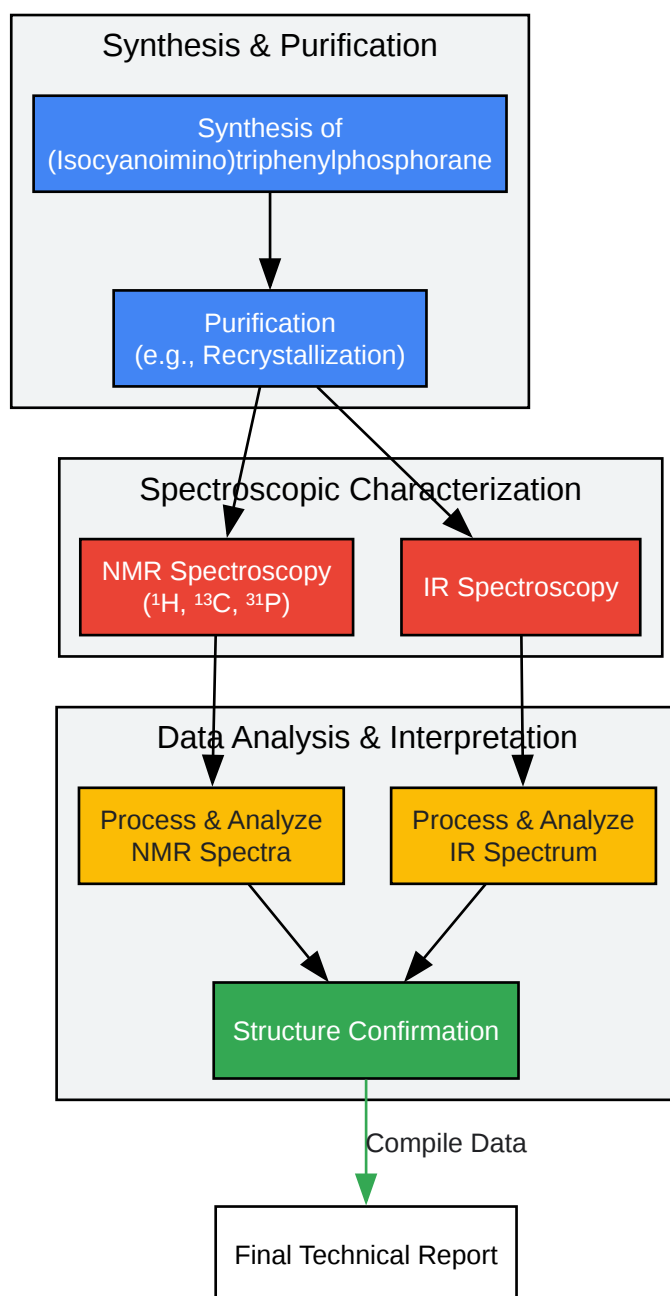
- Ensure the ATR crystal is clean.
- Place a small amount of the solid **(Isocyanoimino)triphenylphosphorane** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **(Isocyanoimino)triphenylphosphorane**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **(Isocyanoimino)triphenylphosphorane**.

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